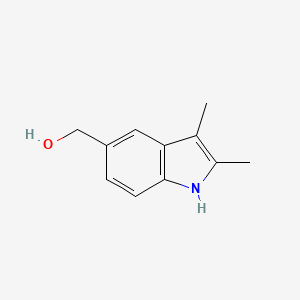

(2,3-dimethyl-1H-indol-5-yl)methanol

説明

Overview of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. ijpsr.com This scaffold is not only prevalent in a vast number of natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin, but also serves as a fundamental framework in numerous synthetic compounds. mdpi.com In the realm of medicinal chemistry, the indole ring is recognized as a "privileged structure," a term that highlights its remarkable ability to bind to a wide array of biological targets with high affinity.

The chemical versatility of the indole scaffold allows for extensive functionalization at various positions, enabling the creation of large libraries of derivatives. mdpi.com This adaptability has been harnessed by researchers to develop novel drug candidates for a multitude of diseases. ijpsr.comnih.gov Indole-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. nih.govresearchgate.netmdpi.comopenmedicinalchemistryjournal.com Consequently, the indole framework is a key component in many clinically approved drugs, such as the anti-inflammatory agent Indomethacin and the anticancer drug Sunitinib. mdpi.comnih.gov The ongoing exploration of indole derivatives continues to be a highly active and promising area of modern drug discovery and materials science. mdpi.comresearchgate.net

Structural Context of (2,3-dimethyl-1H-indol-5-yl)methanol within the Indole Family

This compound is a specific derivative of the parent indole scaffold, distinguished by a unique substitution pattern that dictates its chemical character. Its structure is defined by the following key features:

Indole Core : The fundamental structure is the bicyclic aromatic 1H-indole ring system.

Dimethyl Substitution : Two methyl (-CH₃) groups are attached to the C2 and C3 positions of the pyrrole portion of the ring. These electron-donating groups influence the electron density distribution and steric environment of the heterocyclic ring.

Hydroxymethyl Group : A hydroxymethyl (-CH₂OH) group is located at the C5 position of the benzene ring. This substituent introduces a primary alcohol functional group, which adds polarity to the molecule and provides a reactive site for further chemical modifications. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can significantly influence the compound's physical properties and potential biological interactions.

The combination of these features—the electron-rich, sterically hindered pyrrole ring and the functionalized benzene ring—makes this compound a distinct member of the indole family with specific physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1071667-99-6 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | (Typically a solid, specific color may vary) |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like methanol (B129727). rsc.org |

Rationale for Investigating Substituted Indole Methanol Derivatives

The scientific interest in substituted indole methanol derivatives, including this compound, is primarily driven by their utility as versatile chemical building blocks in organic synthesis. mdpi.com The presence of the hydroxymethyl group provides a crucial handle for a variety of chemical transformations. For instance, the primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This functional group versatility allows chemists to incorporate the substituted indole moiety into larger, more complex molecular architectures.

Indolylmethanols are known to be valuable precursors in electrophilic substitution reactions. nih.gov Under acidic conditions, they can generate stabilized carbocation intermediates, which then react with a wide range of nucleophiles. This reactivity is fundamental to the synthesis of important classes of compounds like diindolylmethanes (DIMs), which themselves exhibit significant biological activities, including anticancer effects. nih.gov

The strategic modification of the indole scaffold is a core principle in drug discovery. rsc.org By synthesizing and studying derivatives like this compound, researchers can systematically explore structure-activity relationships (SAR). nih.gov The specific placement and nature of substituents on the indole ring can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties, leading to the discovery of new therapeutic agents with improved efficacy. mdpi.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3 Dimethyl 1h Indol 5 Yl Methanol

Established Synthetic Routes to Substituted 1H-Indole Cores

The indole (B1671886) scaffold is a privileged structural motif in a vast number of natural products and pharmaceutical agents. rsc.orgorganic-chemistry.org Consequently, numerous methods for its synthesis have been developed over more than a century. These methods typically involve the annelation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. rsc.org The choice of a specific synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Some of the most prominent and historically significant methods for indole synthesis include:

Fischer Indole Synthesis: This remains a preeminent and widely used method, first reported in 1883. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgresearchgate.net

Bischler Indole Synthesis: This route involves the acid-catalyzed cyclization of an α-arylamino-ketone, which is formed from the alkylation of an aniline (B41778) with an α-haloketone. rsc.org

Bartoli Indole Synthesis: A useful method for synthesizing 7-substituted indoles, this reaction involves the addition of a vinyl Grignard reagent to a nitroarene.

Nenitzescu Indole Synthesis: This method is employed for the synthesis of 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonate. rsc.org

Reissert Indole Synthesis: This involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form indole-2-carboxylic acid. ontosight.ai

Modern advancements have introduced catalytic variants of these classic reactions, often improving yields and expanding substrate scope. rsc.org Palladium-catalyzed methods, for instance, have enabled novel strategies for constructing complex indole scaffolds. organic-chemistry.org

| Synthesis Method | Key Reactants | Typical Application/Product | Reference |

|---|---|---|---|

| Fischer | Phenylhydrazine, Aldehyde/Ketone | General synthesis of substituted indoles | rsc.orgresearchgate.net |

| Bischler | Aniline, α-Haloketone | Synthesis of N-alkyl/aryl indoles | rsc.org |

| Nenitzescu | Benzoquinone, β-Enamino ester | Synthesis of 5-hydroxyindoles | rsc.org |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Synthesis of indole-2-carboxylates | ontosight.ai |

Specific Approaches for 2,3-Dimethylation of the Indole Ring

To synthesize the target compound, the indole core must be substituted with methyl groups at both the C2 and C3 positions. The Fischer indole synthesis is particularly well-suited for this purpose. By reacting phenylhydrazine with 2-butanone (B6335102), the 2,3-dimethyl-1H-indole core can be constructed directly. researchgate.net

A study reported an efficient one-pot synthesis of 2,3-dimethyl-1H-indole via the Fischer indolization of 2-butanone and phenylhydrazine using boron trifluoride etherate as a catalyst in ethanol (B145695). This method resulted in a high yield of the pure compound, approximately 90%. researchgate.net Another approach involves a one-pot, three-component reaction that combines Fischer indolization with a subsequent N-alkylation step, demonstrating the utility of starting with butanone and a phenylhydrazine salt to generate the 2,3-dimethylindole (B146702) intermediate. rsc.org

Alkylation of a pre-formed indole can also be employed. However, direct C-alkylation of the indole ring can be challenging due to competing N-alkylation and potential reactions at the nucleophilic C3 position. organic-chemistry.orgclockss.org Research has shown that generating the lithium salt of 2,3-dimethylindole at low temperatures followed by the addition of an alkylating agent can lead to C3-alkylation. clockss.org For creating the 2,3-dimethyl pattern from an existing indole, methods would typically involve a multi-step sequence rather than direct dimethylation.

Regioselective Functionalization at the C5 Position of the Indole Nucleus

Functionalizing the benzenoid ring (positions C4-C7) of the indole nucleus presents a greater synthetic challenge than modifying the more reactive pyrrole ring (C2 and C3). nih.gov Achieving regioselectivity, particularly at the C5 position, requires specific strategies to overcome the inherent reactivity patterns of the indole core.

Several modern synthetic methods have been developed to achieve direct and selective C-H functionalization at the C5 position:

Direct C5-H Iodination: An efficient and highly regioselective method for the direct iodination of the C5-H bond of indoles has been reported. This approach is valuable as the resulting aryl iodide serves as a versatile handle for subsequent cross-coupling reactions to introduce a variety of functional groups. rsc.orgresearchgate.net

Directed C-H Functionalization: The use of a removable directing group at the C3 position, such as a pivaloyl group, can steer functionalization to specific positions on the benzene ring. For instance, a copper-catalyzed C5-arylation has been achieved using this strategy. researchgate.netnih.gov Similarly, a copper-carbene system has been used for C5-H alkylation in indoles bearing a carbonyl functionality at the C3 position. nih.gov

These methods provide a powerful toolkit for chemists to precisely install substituents at the C5 position, a critical step in the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol.

A common strategy for synthesizing the target alcohol is to first introduce a carbonyl group, such as an aldehyde (formyl group), at the C5 position. This carbonyl group then serves as a precursor that can be readily reduced to the desired hydroxymethyl group. The key intermediate in this approach is 2,3-dimethyl-1H-indole-5-carboxaldehyde.

Indole-5-carboxaldehyde and its derivatives are valuable building blocks in organic synthesis. sigmaaldrich.comchemimpex.com While the direct formylation of 2,3-dimethylindole at the C5 position can be complex, a more controlled approach involves building the indole ring with the C5 substituent already in place. This can be achieved by starting with a correspondingly substituted phenylhydrazine in a Fischer indole synthesis.

Alternatively, carbonylative reactions offer a powerful method for introducing carbonyl groups into organic molecules. nih.gov While direct C-H carbonylation of indoles often shows a preference for the C3 position, specific catalytic systems can be developed to target other positions.

Once the carbonyl precursor, such as 2,3-dimethyl-1H-indole-5-carboxaldehyde or the corresponding ketone, has been synthesized, the final step is the chemoselective reduction of the carbonyl group to a primary alcohol. This transformation requires a reducing agent that is selective for the carbonyl group and does not affect the aromatic indole core or other functional groups that may be present.

Hydride reagents are commonly employed for this purpose. The reduction of (2,3-dimethyl-1H-indol-5-yl)methanone to the target alcohol can be efficiently achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A typical laboratory procedure involves dissolving the carbonyl compound in a suitable solvent like tetrahydrofuran (B95107) (THF) and adding the hydride reagent portion-wise at a controlled temperature (e.g., 0–10 °C). After the reaction is complete, it is quenched with water, and the product is extracted and purified. Reagents like Vitride, which is a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene, are also effective for such reductions and can offer advantages in terms of solubility and reactivity.

| Reagent | Chemical Name | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| NaBH₄ | Sodium Borohydride | Methanol (B129727), Ethanol, THF | Mild, selective for aldehydes and ketones | |

| LiAlH₄ | Lithium Aluminum Hydride | THF, Diethyl ether (anhydrous) | Powerful, reduces esters and amides as well | |

| Vitride® | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | Similar reactivity to LiAlH₄ but with better solubility | - |

Alternative and Advanced Synthetic Pathways

Beyond the classical multi-step approaches, modern organic synthesis seeks more efficient and elegant routes. This includes the development of multi-component reactions (MCRs), where several reactants combine in a single operation to form a complex product, thereby reducing the number of synthetic steps and purification procedures. A one-pot, three-component Fischer indolisation–N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which could be adapted for the synthesis of the target molecule's core. rsc.org

Furthermore, the field of biocatalysis offers advanced and environmentally friendly alternatives. The design of artificial synthetic pathways using cell-free multi-enzyme catalysis represents a frontier in chemical synthesis. rsc.org Such systems could potentially be engineered to produce complex molecules like this compound from simple precursors in a highly selective manner.

Optimization Strategies for Synthesis Yields and Purity

Maximizing the yield and purity of the final product is a critical aspect of any synthetic route. Optimization can be achieved by systematically adjusting various reaction parameters. For established indole syntheses like the Fischer, Reissert, and Cadogan-Sundberg methods, several factors can be fine-tuned. ontosight.aiontosight.ainumberanalytics.com

Key optimization parameters include:

Catalyst Selection: The choice of acid catalyst in the Fischer synthesis, for example, can significantly impact the reaction rate and yield. Modern alternatives to traditional acid catalysts, such as zeolite-based catalysts, have been shown to improve yields by up to 30%. numberanalytics.com

Solvent Effects: The polarity and properties of the solvent can influence reaction efficiency. numberanalytics.com

Temperature and Time: Careful control of reaction temperature and duration is crucial to maximize product formation while minimizing the formation of byproducts and degradation. numberanalytics.com

Purification Techniques: Achieving high purity often requires effective purification methods. Techniques such as recrystallization and column chromatography are essential for removing impurities and isolating the desired compound with purity levels up to 99%. ontosight.ai

By methodically refining these conditions, synthetic chemists can develop robust and efficient processes for the large-scale production of this compound.

Chemical Reactivity and Transformations of 2,3 Dimethyl 1h Indol 5 Yl Methanol

Reactions Involving the Primary Alcohol Functionality at C5

The hydroxymethyl group at the C5 position is a key site for chemical modification, behaving as a typical primary benzylic-type alcohol.

The primary alcohol of (2,3-dimethyl-1H-indol-5-yl)methanol can be selectively oxidized to the corresponding aldehyde, 2,3-dimethyl-1H-indole-5-carbaldehyde, or further to the carboxylic acid, 2,3-dimethyl-1H-indole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, including chromium trioxide (CrO₃) in acidic solution (Jones oxidation) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. More contemporary and environmentally benign methods, such as using sodium hypochlorite (B82951) (NaClO) or chemoenzymatic systems like laccase-TEMPO, are also effective for converting benzylic alcohols to carboxylic acids. researchgate.netresearchgate.net

Table 1: Representative Oxidation Reactions of Primary Benzylic Alcohols

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Benzylic Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde | |

| Benzylic Alcohol | Oxone® | Benzoic Acid | semanticscholar.org |

| 4-Methoxybenzyl alcohol | Laccase-TEMPO, O₂ | 4-Methoxybenzoic acid | researchgate.net |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Common methods include the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and the Steglich esterification, which uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under mild conditions. nih.gov

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

The hydroxymethyl group can be converted into a better leaving group, such as a halide (chloromethyl or bromomethyl), to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this transformation.

Once halogenated, the resulting (5-(halomethyl)-2,3-dimethyl-1H-indole) becomes an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles, including amines, thiols, and cyanides, can displace the halide to introduce new functional groups. For example, reaction with ammonia (B1221849) or primary amines can yield (2,3-dimethyl-1H-indol-5-yl)methanamine and its N-substituted derivatives, respectively. chemicalbook.commdpi.com This pathway is fundamental for connecting the indole (B1671886) scaffold to other molecular fragments. mdpi.com

Reactivity Profile of the Indole Nitrogen (N1-H) and N-Functionalization

The nitrogen atom of the indole ring (N1) is nucleophilic and can be functionalized through various reactions, most commonly alkylation, acylation, or sulfonylation. Deprotonation with a suitable base (e.g., NaH, KOtBu) generates the indolide anion, a potent nucleophile. mdpi.com This anion reacts readily with electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides. For instance, N-propargylation can be achieved using propargyl bromide in the presence of a base like NaH. mdpi.com This N-functionalization is often used to install directing groups for subsequent C-H activation reactions or to modify the compound's biological properties.

Reactions at the Indole C2, C3, C4, C6, and C7 Positions of Derivatives

While the C2 and C3 positions are blocked by methyl groups, the remaining carbon atoms on the indole ring exhibit distinct reactivities.

C4, C6, and C7 Positions: The benzene (B151609) portion of the indole nucleus is less reactive towards electrophiles than the pyrrole (B145914) ring. However, functionalization at these positions (C4, C5, C6, C7) is achievable, often requiring more forceful conditions or specialized strategies like directed metalation or transition-metal-catalyzed C-H activation. nih.gov For 2,3-disubstituted indoles, Friedel-Crafts-type reactions can occur at the C6 position, which is electronically activated. nih.gov

Directed C-H Functionalization: Modern synthetic methods have enabled regioselective functionalization of the indole's benzene ring. By installing a directing group on the indole nitrogen, it is possible to steer a metal catalyst to a specific C-H bond. For example, a phosphinoyl directing group on N1 can facilitate palladium-catalyzed arylation specifically at the C7 position. researchgate.net Similarly, other directing groups can promote functionalization at the C4 or C6 positions, providing access to derivatives that are difficult to synthesize through classical methods. nih.govresearchgate.net

Derivatization Strategies for Structural Modification and Library Generation

The diverse reactivity of this compound allows for extensive structural modification and the generation of chemical libraries for screening purposes. Key strategies include:

Functionalization of the C5-Methanol Group: Oxidation, esterification, etherification, and conversion to amines provide a primary set of diverse derivatives.

N1-Substitution: Introducing various alkyl, acyl, or aryl groups on the indole nitrogen significantly alters the steric and electronic properties of the molecule.

C-H Activation/Functionalization: Utilizing directing group strategies to append substituents to the C4, C6, or C7 positions allows for systematic exploration of the substitution pattern on the benzene ring. nih.govresearchgate.net

Multi-component Reactions: The derivatives of this compound, such as the corresponding aldehyde or amine, can be used as inputs for multi-component reactions, rapidly generating complex and diverse molecular scaffolds in a single step. nih.govjmchemsci.com

These derivatization approaches, summarized in the table below, provide a powerful toolkit for medicinal chemists to create libraries of novel indole-containing compounds.

Table 2: Summary of Derivatization Strategies

| Reaction Site | Transformation | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C5-CH₂OH | Oxidation | PCC, KMnO₄, TEMPO | Aldehyde, Carboxylic Acid |

| C5-CH₂OH | Esterification | R-COOH, DCC, DMAP | Ester |

| C5-CH₂OH | Halogenation | SOCl₂, PBr₃ | Halomethyl |

| C5-CH₂X | Nucleophilic Substitution | R₂NH, NaCN, RSH | Amine, Nitrile, Thioether |

| N1-H | Alkylation/Acylation | NaH, R-X / R-COCl | N-Alkyl/Acyl Indole |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (2,3-dimethyl-1H-indol-5-yl)methanol by mapping the carbon-hydrogen framework. princeton.edursc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons on the aromatic benzene (B151609) portion of the indole ring would appear as distinct signals in the aromatic region (δ 7.0-7.6 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.6-4.8 ppm, while the hydroxyl proton itself would be a broad singlet whose position is concentration and solvent dependent. The two methyl groups at the C2 and C3 positions would give rise to sharp singlets in the upfield region (δ 2.2-2.4 ppm). rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The indole ring system typically shows eight signals in the range of δ 100-140 ppm. rsc.org The carbon of the hydroxymethyl group (-CH₂OH) would be expected around δ 60-65 ppm. The two methyl carbons would resonate at the most upfield positions, typically between δ 8-12 ppm. rsc.org

| Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| N-H | ~8.1 | br s | - |

| C2-CH₃ | ~2.3 | s | ~11.5 |

| C3-CH₃ | ~2.2 | s | ~8.5 |

| C4-H | ~7.4 | d | ~118 |

| C6-H | ~7.1 | dd | ~122 |

| C7-H | ~7.2 | d | ~110 |

| C5-CH₂OH | ~4.7 | s | ~64 |

| C5-CH₂OH | Variable | br s | - |

Predicted values are based on typical chemical shifts for substituted indole derivatives. princeton.edursc.orgrsc.org s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₃NO), the expected exact molecular weight is 175.23 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. mdpi.comresearchgate.net Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 176.107. csircentral.net The fragmentation pattern in MS/MS analysis would be characteristic of the indole structure and the hydroxymethyl substituent. Common fragmentation pathways would involve the loss of a water molecule (H₂O) from the hydroxymethyl group, followed by the loss of a methyl radical (•CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. mdpi.comresearchgate.net The IR spectrum of this compound would display several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the indole ring typically appears in a similar region, around 3300-3500 cm⁻¹, and may overlap with the O-H band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the indole ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would produce a distinct band around 1050-1150 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Indole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic indole system. The indole chromophore typically exhibits two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm, and a second, broader band with fine structure (the L-band) is observed around 260-290 nm. sdiarticle4.com The specific positions (λmax) and intensities of these bands are influenced by the substituents on the indole ring and the solvent used. researchgate.net The hydroxymethyl and dimethyl substituents on this compound would be expected to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted indole. Solvents like methanol (B129727) or ethanol (B145695) are commonly used for these measurements. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (HPLC, TLC, Flash Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and assess the purity of a sample. nih.gov A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the compound from impurities on a silica (B1680970) gel plate. rochester.edu The compound's retention factor (Rf) value is a characteristic property under specific conditions.

Flash Chromatography: For purification on a preparative scale, flash column chromatography is the standard method. rsc.org The crude product is loaded onto a column packed with silica gel and eluted with an appropriate solvent system, such as a gradient of ethyl acetate in hexane. rochester.edu Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the synthesized compound. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method can detect impurities at very low levels. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the pure compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₁₁H₁₃NO. A close correlation between the found and calculated values serves as a fundamental confirmation of the compound's elemental composition and purity. mdpi.comresearchgate.net

| Element | Molecular Weight | Calculated Percentage |

|---|---|---|

| Carbon (C) | 12.01 | 75.39% |

| Hydrogen (H) | 1.01 | 7.48% |

| Nitrogen (N) | 14.01 | 7.99% |

| Oxygen (O) | 16.00 | 9.13% |

Structure Activity Relationship Sar Investigations of Indole Based Scaffolds

Conceptual Framework of SAR Applied to Indole (B1671886) Derivatives

The concept of Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, providing essential insights into the correlation between the chemical structure of a molecule and its biological activity. solubilityofthings.comwikipedia.org SAR analysis enables the identification of specific chemical groups, known as pharmacophores, that are responsible for a compound's therapeutic effects. nih.gov This framework is crucial in drug discovery, as it guides the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile while minimizing adverse effects. studysmarter.co.ukpharmacologymentor.com The fundamental principle is that variations in a molecule's structure, such as the addition, removal, or modification of functional groups, can lead to significant changes in its biological efficacy and safety. solubilityofthings.comwikipedia.org

For indole derivatives, SAR studies are particularly important due to the indole nucleus being a "privileged scaffold" found in numerous natural products and FDA-approved drugs. rsc.orgresearchgate.netnih.govresearchgate.net The indole ring system is a versatile framework that can be easily derivatized at multiple positions. nih.govresearchgate.net Due to the delocalization of π-electrons, it readily undergoes electrophilic substitution and possesses a slightly acidic N-H group that can be functionalized. researchgate.net Researchers apply SAR principles to the indole scaffold to understand how substituents at different positions on the benzene (B151609) or pyrrole (B145914) ring influence interactions with biological targets like enzymes and receptors. researchgate.netdrugdesign.org By systematically altering these substituents, medicinal chemists can map the structural requirements for a desired pharmacological activity, such as anticancer, antiviral, or anti-inflammatory properties. rsc.orgresearchgate.net

Impact of 2,3-Dimethyl Substitution on Indole Scaffold Interactions

The substitution pattern on the indole core significantly dictates its interaction with biological targets. The presence of methyl groups at the C2 and C3 positions of the pyrrole ring in (2,3-dimethyl-1H-indol-5-yl)methanol introduces specific steric and electronic properties that influence its binding capabilities.

Steric Effects : The addition of a methyl group at the C2 position can introduce steric hindrance, which may affect the rate of electrophilic attack at the adjacent C3 position. uni-muenchen.de This steric bulk can influence the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its affinity for a target. For some indole acetic acid derivatives, a methyl group at the C2 position was found to be much more active than aryl substituted analogues, suggesting a specific size and shape requirement for activity. youtube.com The presence of a second methyl group at C3 further increases this steric profile.

Electronic and Lipophilic Effects : Methyl groups are weakly electron-donating and increase the lipophilicity (fat-solubility) of the molecule. This enhanced lipophilicity can facilitate the compound's ability to cross cell membranes and reach intracellular targets. The electronic effect of the methyl groups can also modulate the electron density of the indole ring system, which is crucial for forming π-stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov

Influence of the C5-Hydroxymethyl Group on Molecular Recognition and Ligand Binding

The C5 position of the indole ring is a common site for substitution in the development of bioactive compounds. youtube.com The hydroxymethyl group (-CH2OH) at this position in this compound imparts distinct properties that are crucial for molecular recognition and ligand binding.

Hydrogen Bonding Capability : The primary influence of the hydroxymethyl group is its ability to act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). Hydrogen bonds are highly directional and specific interactions that are fundamental to the binding of ligands to biological macromolecules like proteins and enzymes. nih.gov The presence of this group can facilitate strong and specific binding to key amino acid residues (e.g., aspartate, glutamate, serine) in a receptor's active site.

Systematic Exploration of Substituent Effects on the Indole Ring System

The biological activity of indole derivatives can be systematically tuned by modifying the substituents on the indole ring. SAR studies explore how the nature, size, and position of these substituents alter the compound's pharmacological profile. nih.gov

Electronic Properties : The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can significantly impact activity. nih.gov EDGs generally increase the electron density of the indole ring, which can enhance π-π stacking interactions. EWGs, conversely, decrease electron density. For instance, a study on 4-substituted indoles found that EWGs tend to shift the maximum absorbance wavelength to the red, demonstrating a clear modulation of the molecule's electronic properties. nih.gov

Steric Properties : The size and bulk of a substituent can dictate how a molecule fits into a binding site. Large, bulky groups may prevent optimal binding through steric hindrance, while smaller groups might not provide sufficient contact to ensure high affinity. The SAR of indole-based HIV inhibitors revealed a defined shape and hydrophobic contact surface were required to fit into the target's hydrophobic pocket. nih.gov

Lipophilicity and Polarity : The balance between lipophilic (hydrophobic) and hydrophilic properties is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. As seen with this compound, combining lipophilic groups (dimethyl) with hydrophilic groups (hydroxymethyl) can create a molecule with balanced properties.

| Position on Indole Ring | Substituent Type | General Impact on Activity | Example |

|---|---|---|---|

| C2 | Small Alkyl (e.g., -CH3) | Often increases activity compared to larger groups; provides steric influence. youtube.com | Indomethacin analogues |

| C3 | Carboxamide | Can form hydrogen bonds, acting as an effective enzyme inhibitor. nih.govnih.gov | HIV-1 and Renin inhibitors |

| C5 | Electron-donating (e.g., -OCH3) | Generally enhances activity compared to unsubstituted analogues. youtube.com | Anticancer agents eurekaselect.com |

| C5 | Halogens (e.g., -F, -Cl) | Increases lipophilicity and can act as a hydrogen bond acceptor, often improving potency. youtube.com | Indomethacin |

| N1 | Benzoyl with para-substituent | Para-substituents like -Cl or -F are often more active. youtube.com | Indomethacin |

Computational Tools and Methods in SAR Analysis and Predictive Modeling

Modern SAR analysis heavily relies on computational tools to predict the biological activity of novel compounds and to understand their interactions at a molecular level. nih.govnih.gov These in silico methods accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational modeling method that builds mathematical relationships between the chemical structure and biological activity of a series of compounds. wikipedia.orgpharmacologymentor.com By analyzing a set of molecules with known activities, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov For indole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antioxidant potential. nih.govmdpi.comorientjchem.org These models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological function. pharmacologymentor.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows researchers to visualize how a compound like this compound might fit into the active site of an enzyme or receptor and identifies key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govtandfonline.com Docking studies on indole derivatives have been widely used to explore their potential as inhibitors for targets in cancer, hepatitis C, and bacterial infections. nih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This method is used to screen large databases of compounds to find new molecules that match the pharmacophore and are therefore likely to be active. nih.govpharmacologymentor.com

Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time. This method can help assess the stability of the binding pose predicted by molecular docking and can reveal conformational changes in the protein or ligand upon binding.

Correlations Between Structural Features and Modulatory Potential

The specific structural features of this compound directly correlate with its potential to modulate biological targets. The SAR analysis suggests a molecule designed with a balance of features to achieve specific interactions.

The 2,3-dimethylated indole core provides a rigid, lipophilic, and sterically defined scaffold. This framework is suited for binding to hydrophobic pockets in target proteins, where the methyl groups can engage in van der Waals interactions. The increased lipophilicity may enhance membrane permeability, allowing the compound to access intracellular targets.

Role of 2,3 Dimethyl 1h Indol 5 Yl Methanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

While direct and extensive literature specifically detailing the use of (2,3-dimethyl-1H-indol-5-yl)methanol in the total synthesis of complex indole alkaloids is not abundant, its structural features make it an analogous and potential precursor to intermediates used in the synthesis of various natural product analogs. The functionalized C5 position is a common feature in many biologically active indole alkaloids.

The hydroxymethyl group of this compound can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, which are essential for key bond-forming reactions in alkaloid synthesis. For instance, oxidation of the primary alcohol to an aldehyde would provide an electrophilic center for reactions like the Pictet-Spengler reaction, a cornerstone in the synthesis of β-carboline alkaloids.

Furthermore, the 2,3-dimethyl substitution pattern can influence the reactivity and selectivity of reactions at other positions of the indole nucleus, potentially leading to the stereoselective formation of complex polycyclic systems. Research in the broader field of indole alkaloid synthesis often utilizes indole-5-carbaldehyde or related derivatives, which can be conceptually derived from this compound, to introduce key side chains or to initiate cyclization cascades.

Building Block for Novel Heterocyclic Architectures

The inherent reactivity of the indole nucleus, coupled with the functional handle provided by the hydroxymethyl group, makes this compound an attractive starting material for the construction of novel heterocyclic architectures. The indole ring itself can participate in various cycloaddition and condensation reactions.

The hydroxymethyl group can be utilized to tether other heterocyclic rings to the indole core. For example, conversion of the alcohol to a leaving group would allow for nucleophilic substitution by various heterocycles. Alternatively, the alcohol can be used in cyclization reactions to form fused heterocyclic systems.

One area of significant interest is the synthesis of indolyl-substituted heterocycles, which often exhibit interesting biological activities. For instance, multi-step continuous flow synthesis has been employed to create complex molecules like 2-(1H-indol-3-yl)thiazoles, highlighting the utility of indole building blocks in modern synthetic methodologies. researchgate.net While this specific example does not start with this compound, it demonstrates the principle of combining indole moieties with other heterocyclic systems, a strategy for which the title compound is well-suited. The development of synthetic routes to novel fused systems, such as pyrimidoindoles and quinolines, often begins with functionalized indole derivatives, further underscoring the potential of this compound in this field. nih.gov

Strategic Applications in Multi-Step Organic Synthesis for Diverse Chemical Entities

The utility of this compound extends beyond the synthesis of specific classes of compounds to its broader application as a strategic intermediate in multi-step organic synthesis. Its defined substitution pattern allows for regioselective functionalization, a crucial aspect of complex molecule synthesis.

In medicinal chemistry, the indole scaffold is a common starting point for the development of new therapeutic agents. bohrium.com The ability to modify the C5 position of the 2,3-dimethylindole (B146702) core, starting from the corresponding methanol (B129727) derivative, provides a route to generate libraries of compounds for biological screening. For example, the synthesis of analogs of bioactive compounds often involves the introduction of diverse substituents at specific positions of a core scaffold, a task for which this compound is an ideal starting point.

The concept of multi-step synthesis is evolving with the advent of technologies like continuous flow chemistry, which allows for the sequential transformation of intermediates without isolation. syrris.jpresearchgate.net The properties of this compound make it a candidate for incorporation into such automated synthesis platforms for the efficient production of complex organic molecules.

Below is a table summarizing the potential synthetic transformations of this compound and their applications in multi-step synthesis.

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application in Multi-Step Synthesis |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Pictet-Spengler reaction, Wittig reaction, Grignard addition |

| This compound | Jones reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Amide coupling, Esterification |

| This compound | SOCl₂, pyridine | Chloroalkane | Nucleophilic substitution, Grignard reagent formation |

| This compound | PBr₃ | Bromoalkane | Nucleophilic substitution, Cross-coupling reactions |

Future Research Directions in 2,3 Dimethyl 1h Indol 5 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol and its analogs will increasingly prioritize green and sustainable practices to overcome the limitations of conventional methods. researchgate.net Research is moving towards methodologies that offer high yields, shorter reaction times, and the use of inexpensive, environmentally benign reagents. researchgate.net Key areas of development include multicomponent reactions (MCRs), the use of green solvents and catalysts, and energy-efficient reaction conditions.

MCRs are a promising avenue, as they allow for the construction of complex molecules like indole (B1671886) derivatives from simple substrates in a single step, which improves atom economy. acs.org For instance, a one-pot synthesis of indole-substituted methanes has been developed that is catalyst-free and uses an inexpensive, green solvent. acs.org Another innovative approach involves a two-step reaction using readily available anilines and glyoxal (B1671930) dimethyl acetal (B89532) in ethanol (B145695), avoiding the need for a metal catalyst. rsc.org

The replacement of traditional organic solvents with greener alternatives is a central theme. Water, being non-toxic, non-flammable, and readily available, is an ideal medium for organic synthesis. researchgate.net Methodologies for synthesizing indole derivatives in aqueous media, using various catalysts from transition metals to nanoparticles, are being actively explored. researchgate.net Additionally, solvent-free reactions, often facilitated by techniques like high-energy ball milling or microwave irradiation, are gaining traction. mdpi.com These methods not only reduce waste but can also lead to shorter reaction times and improved yields. mdpi.com

Future synthetic strategies for this compound will likely integrate these sustainable principles.

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. acs.org | One-pot synthesis, catalyst-free systems. acs.org |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.net | Use of water, ionic liquids, supercritical fluids. researchgate.net |

| Sustainable Catalysis | Reusability, reduced metal contamination, high efficiency. researchgate.net | Nanocatalysts, organocatalysts, biocatalysts. researchgate.net |

| Energy-Efficient Methods | Shorter reaction times, lower energy consumption. mdpi.com | Microwave-assisted synthesis, ultrasound irradiation. researchgate.netmdpi.com |

Advanced Computational Design and Prediction of Derivatives with Tuned Properties

Computational chemistry is set to revolutionize the design of this compound derivatives. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the physicochemical and biological properties of novel compounds before their synthesis, thereby accelerating the discovery process. nih.govresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its activity. nih.gov By identifying key molecular descriptors—such as topological and electronic properties—that influence a desired outcome, researchers can rationally design new derivatives with enhanced potency. nih.govnih.gov For example, QSAR studies on indole derivatives have identified critical descriptors for predicting their anticancer activity. nih.gov This approach allows for the high-throughput screening of virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis.

Molecular docking complements QSAR by providing insights into the binding interactions between a ligand and a target protein at the atomic level. researchgate.neteurekaselect.com This technique is crucial for understanding the mechanism of action and for optimizing the structure of a molecule to improve its binding affinity and selectivity. researchgate.net Computational tools like Density Functional Theory (DFT) can further be used to analyze the electronic structure, chemical reactivity, and spectral properties of designed molecules, ensuring their stability and desired characteristics. bohrium.com The integration of these computational approaches allows for the intelligent design of derivatives with finely tuned properties for specific applications.

| Computational Method | Application in Derivative Design | Predicted Properties |

| QSAR | Predicts activity based on chemical structure. nih.gov | Biological activity (e.g., anticancer, anti-inflammatory), toxicity. nih.goveurekaselect.com |

| Molecular Docking | Simulates ligand-protein binding interactions. researchgate.net | Binding affinity, mechanism of action, selectivity. researchgate.netnih.gov |

| DFT Calculations | Analyzes electronic structure and reactivity. bohrium.com | Chemical reactivity, spectral properties, molecular geometry. bohrium.com |

| ADME Prediction | Assesses drug-likeness and pharmacokinetic properties. eurekaselect.com | Absorption, Distribution, Metabolism, Excretion. eurekaselect.com |

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The indole scaffold is a hub of rich chemical reactivity, and indolylmethanols, in particular, are versatile platform molecules. sioc-journal.cn Future research will focus on uncovering novel chemical transformations and reaction pathways for this compound, moving beyond its role as a simple building block.

Indolylmethanols can act as either electrophiles or nucleophiles, enabling their participation in a wide array of catalytic asymmetric reactions. sioc-journal.cn A significant area of exploration involves their use as three-carbon building blocks in cycloaddition reactions to construct complex, fused-ring systems. mdpi.com For example, 2-indolylmethanols have been successfully used in [3+2], [3+3], and [4+3] cycloadditions to synthesize various indole-fused scaffolds. mdpi.comresearchgate.net Theoretical studies have been employed to understand the origins of regioselectivity and enantioselectivity in these reactions, which can guide the development of new synthetic methods. acs.orgnih.govresearchgate.net

The reactivity of the indole core itself presents opportunities for new transformations. While the C3 position is typically nucleophilic, the introduction of a hydroxymethyl group can alter the molecule's reactivity. sioc-journal.cnoaepublish.com Under the catalysis of a chiral Brønsted acid, 2-indolylmethanols can generate carbocation intermediates, leading to an "umpolung" where the C3-position becomes electrophilic. oaepublish.com Investigating similar reactivity modulation in this compound could open doors to unprecedented reaction pathways and the synthesis of novel molecular architectures. The regioselective functionalization at different positions of the indole ring remains a key challenge that, if solved, would greatly expand the chemical space accessible from this scaffold. mdpi.com

Potential for Applications in Materials Science and Analytical Chemistry

The unique structural and electronic properties of the indole ring make it a valuable scaffold for applications beyond medicine, particularly in materials science and analytical chemistry. nih.gov Future research is expected to leverage this compound as a foundational component for advanced materials and as a chemical probe.

In materials science, indole derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic transistors. researchgate.net The electron-rich nature of the indole ring system is conducive to creating conductive polymers and other functional materials. The specific substitution pattern of this compound—with its methyl groups and a reactive hydroxymethyl handle—provides a unique platform for polymerization or incorporation into larger macromolecular structures. This could lead to the development of novel materials with tailored optical, electronic, or thermal properties.

As an analytical tool, the indole scaffold's inherent fluorescence can be exploited to design chemical probes and sensors. By attaching specific recognition moieties to the this compound core, it is possible to create sensors that exhibit a change in their fluorescence signal upon binding to a target analyte. The hydroxymethyl group at the 5-position serves as a convenient point for chemical modification, allowing for the attachment of various functional groups to tune the probe's selectivity and sensitivity for detecting ions, small molecules, or biomolecules. The versatility of the indole scaffold makes it a privileged structure for developing next-generation materials and analytical tools. researchgate.net

Q & A

Q. How do conflicting spectroscopic data (e.g., NOE vs. XRD) inform stereochemical assignments in derivatives of this compound?

- Methodological Answer : Discrepancies between NOESY (nuclear Overhauser effect) and XRD arise from solution vs. solid-state conformers. Perform variable-temperature NMR to identify dynamic processes. MD simulations (AMBER) model conformational flexibility. Validate via XRD of crystalline derivatives (e.g., tosylate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。